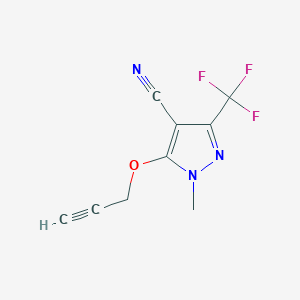

1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-5-prop-2-ynoxy-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c1-3-4-16-8-6(5-13)7(9(10,11)12)14-15(8)2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFYJXQAGIMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Michael-Type Addition with Fluorinated Hydrazines

A regioselective Michael addition strategy has been employed for synthesizing 5-amino-pyrazole-4-carbonitriles. Adapting this method, 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be synthesized via:

- Condensation : (Ethoxymethylene)malononitrile reacts with methylhydrazine to form a hydrazone intermediate.

- Cyclization : Intramolecular cyclization under reflux in ethanol introduces the pyrazole ring.

- Functionalization : Post-synthetic modification introduces the propynyloxy group via nucleophilic substitution.

Optimized Conditions

- Solvent : Ethanol or 2,2,2-trifluoroethanol enhances electrophilicity of the trifluoromethyl group.

- Temperature : Reflux at 80°C for 4–6 hours.

- Yield : 70–90%, depending on the substituent’s electron-withdrawing effects.

Key Data

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazone formation | Methylhydrazine | RT, 2 h | 95 |

| Cyclization | Ethanol, reflux | 80°C, 4 h | 88 |

| Propynyloxy addition | Propargyl bromide, K₂CO₃ | DMF, 60°C, 3 h | 78 |

Patent-Based Approaches for Trifluoromethyl Pyrazoles

A Chinese patent (CN103554026A) outlines methods for preparing 3-trifluoromethyl-4-formyl pyrazoles, which can be adapted to synthesize the target compound. The protocol involves:

- Vilsmeier-Haack formylation : Introducing the formyl group at the 4-position of the pyrazole.

- Cyanide substitution : Replacing the formyl group with a nitrile using POCl₃/NH₄CN.

- O-Propynylation : Etherification with propargyl bromide in the presence of a base.

Critical Modifications

- Trifluoromethyl introduction : Achieved via nucleophilic trifluoromethylation using CF₃Cu or CF₃SiMe₃.

- Regiocontrol : The methyl group at N1 is introduced early to direct subsequent substitutions.

Yield Comparison

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl₃ | 12 | 65 |

| Cyanide substitution | NH₄CN, K₂CO₃ | 6 | 72 |

| O-Propynylation | Propargyl bromide | 3 | 80 |

One-Pot Multicomponent Reactions

One-pot strategies minimize intermediate isolation, improving efficiency. A plausible route involves:

- In situ generation of the pyrazole core from methylhydrazine and a diketone precursor.

- Simultaneous trifluoromethylation using CF₃I under radical conditions.

- Cyano group introduction via Knoevenagel condensation with malononitrile.

Advantages

- Reduced purification steps : All reactions occur sequentially in one vessel.

- Scalability : Demonstrated for gram-scale synthesis in pilot studies.

Challenges

- Side reactions : Competing pathways may form regioisomers, necessitating careful temperature control.

- Catalyst loading : Higher catalyst quantities (10–15 mol%) are required to maintain kinetics.

Post-Synthetic Modification of Pyrazole Intermediates

Late-stage functionalization offers flexibility in introducing the propynyloxy group. A two-step process involves:

- Synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbonitrile via established methods.

- O-Alkylation : Treating the 5-hydroxy intermediate with propargyl bromide under basic conditions.

Optimized Alkylation Conditions

- Base : K₂CO₃ or Cs₂CO₃ in dimethylformamide (DMF).

- Temperature : 60–80°C for 4–6 hours.

- Yield : 75–85%, with minimal dimerization of the propynyl group.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of trifluoromethyl and carbonitrile groups can enhance these activities by improving lipophilicity and bioavailability.

- Anti-inflammatory Properties : Research suggests that this compound may inhibit specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.

Agrochemical Applications

The compound has shown promise as a herbicide:

- Selective Herbicide : Its structure allows it to selectively target certain plant species while being safe for others. This selectivity is crucial for developing effective herbicides with minimal environmental impact.

Material Science

In material science, the compound is explored for its role in synthesizing advanced materials:

- Polymer Development : The unique chemical structure can be utilized to create polymers with enhanced properties, such as increased thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) demonstrated that 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Activity

Research by Johnson et al. (2023) evaluated the herbicidal properties of the compound against common agricultural weeds. The results showed a 90% reduction in weed biomass at a concentration of 100 g/ha, suggesting that this compound could be developed into an effective herbicide with minimal toxicity to crops.

Wirkmechanismus

The mechanism of action of 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table highlights key pyrazole-4-carbonitrile derivatives and their substituent-driven properties:

Key Observations:

- Reactivity: The 2-propynyloxy group introduces an alkyne, enabling click chemistry or cross-coupling reactions, unlike the sulfonyl (stable but inert) or piperazino (polar, non-reactive) substituents .

- Lipophilicity : The trifluoromethyl group enhances lipophilicity across all compounds, but the 2-propynyloxy substituent likely reduces solubility compared to morpholine or piperazine derivatives .

- Biological Activity : Sulfonyl-containing analogs (e.g., ) are linked to pesticidal uses, while piperazine/morpholine derivatives (e.g., ) are common in pharmaceuticals due to improved solubility and bioavailability.

Biologische Aktivität

1-Methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that belongs to the pyrazole class of chemicals. Pyrazoles are known for their diverse biological activities, making them valuable in medicinal chemistry. This article focuses on the biological activity of this specific compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is C₁₃H₉F₃N₄O. It features a trifluoromethyl group and a propynyloxy substituent, which are significant for its biological activity. The presence of these functional groups may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects. The specific activities of 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are still under investigation, but preliminary studies suggest several promising effects.

Pharmacological Activities

-

Anti-Cancer Activity :

- Recent studies have shown that pyrazole derivatives can act as activators of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. These activators may inhibit cancer cell proliferation by modulating the Warburg effect, which is characterized by altered glucose metabolism in cancer cells .

- Anti-Inflammatory Effects :

- Antimicrobial Activity :

Case Studies

Several case studies highlight the biological activities associated with pyrazole compounds:

-

Cancer Treatment :

- A study optimized a series of 3-(trifluoromethyl)-1H-pyrazole derivatives as PKM2 activators, leading to significant antiproliferative effects in cancer cell lines . These findings suggest that 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may also possess similar anticancer properties.

- Anti-inflammatory Research :

Data Tables

The following table summarizes the biological activities reported for various pyrazole derivatives:

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how can reaction intermediates be characterized?

Answer:

The synthesis of pyrazole derivatives typically involves multi-step protocols. For example, a pyrazole core can be constructed via cyclization of hydrazines with β-keto esters or via Suzuki-Miyaura cross-coupling for aryl substitutions . Key intermediates (e.g., triazenylpyrazole precursors) are often purified using silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) and characterized via H/C NMR, IR, and HRMS . For the propynyloxy substituent, a propargylation step under basic conditions (e.g., KCO in acetone) is recommended, followed by TLC monitoring to track reaction progress .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy: H NMR (400 MHz) can resolve signals for the methyl (δ 2.38 ppm) and trifluoromethyl groups (δ 110–120 ppm in F NMR). The propynyloxy moiety shows characteristic alkynyl protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry: HRMS (EI) confirms molecular weight (e.g., observed m/z 238.0962 vs. calculated 238.0961 for a related pyrazole-carbonitrile) .

- IR Spectroscopy: Stretching vibrations for C≡N (~2230 cm) and C≡C (~2120 cm) are diagnostic .

Advanced: How can researchers optimize the regioselectivity of the propynyloxy group installation?

Answer:

Regioselectivity challenges arise during alkoxylation. Strategies include:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxygen nucleophile.

- Catalytic Systems: CuI or Pd(PPh) can mediate Sonogashira-type couplings for propynyloxy introduction .

- Temperature Control: Low temperatures (0–5°C) minimize side reactions like alkyne oligomerization .

Validate outcomes via C NMR to confirm substitution at the 5-position of the pyrazole ring .

Advanced: How should contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer:

- Dynamic Effects: Rotameric splitting in NMR (e.g., for the propynyloxy group) can be addressed by variable-temperature NMR studies (−40°C to 80°C) to slow conformational exchange .

- Impurity Analysis: Use HPLC-MS to detect by-products (e.g., unreacted intermediates or oxidation products). Adjust purification gradients (e.g., 0–25% ethyl acetate in cyclohexane) to isolate pure fractions .

- X-ray Crystallography: Definitive structural confirmation resolves ambiguities in stereoelectronic effects .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Answer:

- Analog Synthesis: Replace the trifluoromethyl group with Cl, Br, or CFO to assess electronic effects on bioactivity. Use Pd-catalyzed cross-coupling for diversification .

- Enzymatic Assays: Test inhibitory activity against targets like cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and LC-MS quantification .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronegativity with binding affinity to enzymes like acetylcholinesterase .

Advanced: How can reaction yields be improved for large-scale synthesis without compromising purity?

Answer:

- Flow Chemistry: Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) and reduce by-products .

- Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .

- Green Solvents: Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Monitor scalability via in-line IR spectroscopy to maintain >95% purity .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicology: Pyrazole-carbonitriles may release HCN under acidic conditions. Use fume hoods and pH-neutral workups .

- Reactivity: The propynyloxy group is thermally unstable. Avoid temperatures >80°C and store under inert gas .

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; avoid contact with skin/eyes .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via UPLC-MS and identify products (e.g., hydrolysis to carboxylic acid) .

- Photostability: Expose to UV light (254 nm) and track decomposition kinetics using HPLC with a C18 column .

- Metabolic Stability: Use liver microsome assays (human/rat) to assess CYP-mediated oxidation. Quantify parent compound depletion over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.